molecular formula C18H20N2 B8468181 4-[2,2-Dimethyl-5-(4-methylphenyl)-3,4-dihydro-2H-pyrrol-3-yl]pyridine CAS No. 61196-84-7

4-[2,2-Dimethyl-5-(4-methylphenyl)-3,4-dihydro-2H-pyrrol-3-yl]pyridine

Cat. No. B8468181
CAS No.: 61196-84-7
M. Wt: 264.4 g/mol
InChI Key: YQNJGZJEPSXZCD-UHFFFAOYSA-N
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Patent
US03991197

Procedure details

16 G. of 3-(p-methylphenyl)-2,2-dimethyl-2H-azirine and 26 g. of freshly distilled 4-vinylpyridine are irradiated in 2 l. of absolute benzene for 6 hours under the conditions given in Example 11 with the addition of 0.05 g. of p-hydroquinone. After evaporation of the solution under reduced pressure there remains a brown oil from which the excess 4-vinylpyridine is distilled off at 41°-42° C. and 0.01 Torr. The residue is taken up in a small amount of acetone. The crude crystallizate obtained from the acetone solution is chromatographed withe benzene/acetone (95:5) on silica gel. The combined fractions are evaporated to dryness under reduced pressure. Then, the residue is recrystallized twice with n-hexane, the solution which results is then decolorized with active carbon to yield 4-[2-(p-methylphenyl)-5,5-dimethyl-1-pyrrolin-4-yl]-pyridine with a melting point of 102° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]([CH3:12])([CH3:11])[N:10]=2)=[CH:4][CH:3]=1.[CH:13]([C:15]1[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=1)=[CH2:14].C1C(O)=CC=C(O)C=1>C1C=CC=CC=1>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH2:14][CH:13]([C:15]3[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=3)[C:9]([CH3:11])([CH3:12])[N:10]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)C=1C(N1)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=CC=NC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solution under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
is distilled off at 41°-42° C.
CUSTOM
Type
CUSTOM
Details
The crude crystallizate obtained from the acetone solution
CUSTOM
Type
CUSTOM
Details
is chromatographed withe benzene/acetone (95:5) on silica gel
CUSTOM
Type
CUSTOM
Details
The combined fractions are evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
Then, the residue is recrystallized twice with n-hexane
CUSTOM
Type
CUSTOM
Details
the solution which results

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C1=NC(C(C1)C1=CC=NC=C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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